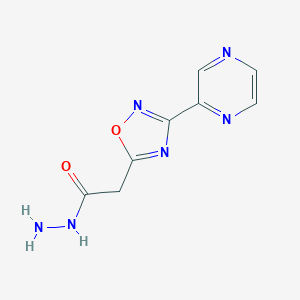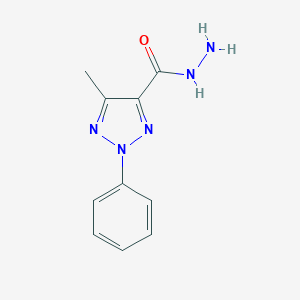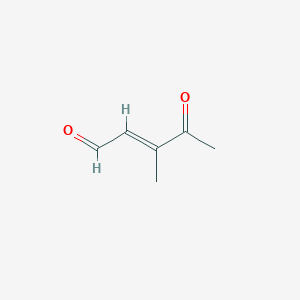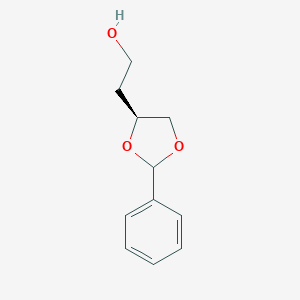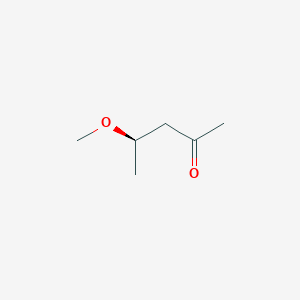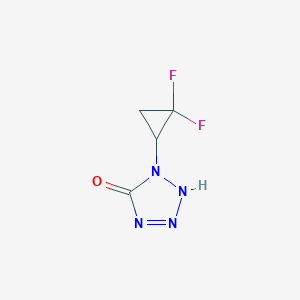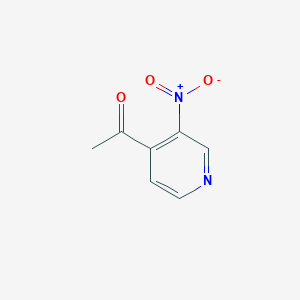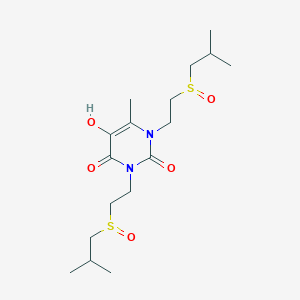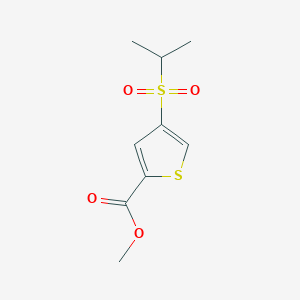
2-Oxo-3,3-difluorovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3,3-difluorovaleric acid (DFVA) is a fluorinated organic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DFVA is a derivative of valeric acid, which is a naturally occurring fatty acid found in many plants and animals. The unique properties of DFVA, such as its high chemical stability and reactivity, make it a valuable compound for research and development.
Wirkmechanismus
The mechanism of action of 2-Oxo-3,3-difluorovaleric acid is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Oxo-3,3-difluorovaleric acid has been shown to inhibit the activity of several enzymes involved in viral replication, including thymidine kinase and DNA polymerase. In cancer cells, 2-Oxo-3,3-difluorovaleric acid has been shown to induce apoptosis by activating the caspase cascade and increasing the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
2-Oxo-3,3-difluorovaleric acid has been shown to have several biochemical and physiological effects in vitro. It has been found to increase the production of interferon and cytokines, which play an important role in the immune response to viral infections. 2-Oxo-3,3-difluorovaleric acid has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In addition, 2-Oxo-3,3-difluorovaleric acid has been found to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Oxo-3,3-difluorovaleric acid is its high chemical stability and reactivity, which make it a valuable compound for research and development. 2-Oxo-3,3-difluorovaleric acid is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-Oxo-3,3-difluorovaleric acid is its toxicity, which can limit its use in certain applications. In addition, 2-Oxo-3,3-difluorovaleric acid can be difficult to handle and store due to its high reactivity.
Zukünftige Richtungen
There are several potential future directions for research on 2-Oxo-3,3-difluorovaleric acid. One area of interest is the development of 2-Oxo-3,3-difluorovaleric acid-based drugs for the treatment of viral infections and cancer. Another area of interest is the use of 2-Oxo-3,3-difluorovaleric acid as a building block for the synthesis of novel materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 2-Oxo-3,3-difluorovaleric acid and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-Oxo-3,3-difluorovaleric acid is a valuable compound for research and development, with potential applications in medicinal chemistry, materials science, and other fields. 2-Oxo-3,3-difluorovaleric acid has been shown to exhibit antiviral, antibacterial, and anticancer properties in vitro, and its unique properties make it a valuable tool for scientific research. However, further studies are needed to fully understand the mechanism of action of 2-Oxo-3,3-difluorovaleric acid and its potential applications in other fields.
Synthesemethoden
2-Oxo-3,3-difluorovaleric acid can be synthesized through a variety of methods, including oxidation of 2,2-difluoropentanoic acid or hydrolysis of 2-oxo-3,3-difluoropentanenitrile. One of the most common methods for synthesizing 2-Oxo-3,3-difluorovaleric acid is through the reaction of 2,2-difluoropentanoic acid with potassium permanganate in the presence of sulfuric acid. This method yields 2-Oxo-3,3-difluorovaleric acid in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3,3-difluorovaleric acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, antibacterial, and anticancer properties in vitro. 2-Oxo-3,3-difluorovaleric acid has been found to be particularly effective against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). 2-Oxo-3,3-difluorovaleric acid has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
165544-38-7 |
|---|---|
Produktname |
2-Oxo-3,3-difluorovaleric acid |
Molekularformel |
C5H6F2O3 |
Molekulargewicht |
152.1 g/mol |
IUPAC-Name |
3,3-difluoro-2-oxopentanoic acid |
InChI |
InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
JGANSDIIBJLPJF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)O)(F)F |
Kanonische SMILES |
CCC(C(=O)C(=O)O)(F)F |
Synonyme |
Pentanoic acid, 3,3-difluoro-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



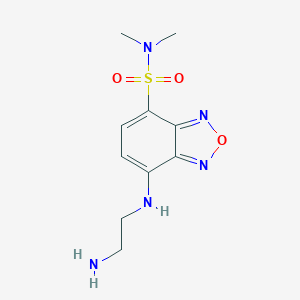
![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)
